2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide
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Overview
Description
2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group, which is known for its significant biological activity, and a pyrrolidinone ring, which is often found in pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the introduction of the sulfonamide group. One common method involves the reaction of 2,5-difluorobenzene-1-sulfonyl chloride with a suitable amine derivative under basic conditions to form the sulfonamide linkage. The pyrrolidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacologically active groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The pyrrolidinone ring can interact with various receptors in the body, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoro-1,4-dibromobenzene: Another fluorinated benzene derivative with different substituents.
N-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: A compound with a similar pyrrolidinone ring but different functional groups.
Uniqueness
2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzene-1-sulfonamide is unique due to the combination of its sulfonamide group and pyrrolidinone ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
2,5-difluoro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11-2-5-14(6-3-11)21-10-13(9-17(21)22)20-25(23,24)16-8-12(18)4-7-15(16)19/h2-8,13,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDOXBKXPSKWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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